molecular formula C19H23NO4 B11951467 benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 68999-92-8

benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11951467
CAS No.: 68999-92-8
M. Wt: 329.4 g/mol
InChI Key: HLEKRRALEHEIDU-UHFFFAOYSA-N
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Description

Benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-based organic compound with a benzyl ester at position 2 of the heterocyclic ring and a 3-ethoxy-3-oxopropyl substituent at position 4. The molecule also features methyl groups at positions 3 and 5. Its molecular formula is C₁₉H₂₃NO₄, with a molecular weight of 329.39 g/mol (calculated based on structural analogs and synthesis data) .

This compound is synthesized via a zinc-mediated condensation reaction between benzyl acetoacetate, ethyl 4-acetyl-5-oxohexanoate, and sodium nitrite in glacial acetic acid, yielding a pale yellow solid with a moderate 40% efficiency . It serves as a critical intermediate in pharmaceutical and imaging agent development, particularly for probes targeting cellular organelles like peroxisomes . The ethoxy and benzyl ester groups enhance lipophilicity, making it suitable for applications requiring controlled release or protective group strategies.

Properties

CAS No.

68999-92-8

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C19H23NO4/c1-4-23-17(21)11-10-16-13(2)18(20-14(16)3)19(22)24-12-15-8-6-5-7-9-15/h5-9,20H,4,10-12H2,1-3H3

InChI Key

HLEKRRALEHEIDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Initial Condensation and Cyclization

The synthesis begins with the condensation of dibenzyl malonate and benzyl acetoacetate under acidic conditions to form a substituted pyrrole intermediate. Key steps include:

  • Michael addition of ethyl acetoacetate to dibenzyl malonate, facilitated by catalytic acetic acid in ethanol.

  • Cyclization via intramolecular nucleophilic attack, forming the pyrrole ring with pendant ester groups.

Reaction conditions for this stage typically involve refluxing in ethanol-acetic acid (2:1 v/v) for 3–4 hours, yielding a 70–80% intermediate product.

Hydrogenolysis and Decarboxylation

The 2-carboxylate ester substituent is removed via hydrogenolysis or hydrolysis:

  • Hydrogenolysis : Palladium-on-carbon (Pd/C) catalyzes the cleavage of the benzyl ester group under H₂ atmosphere, producing a free carboxylic acid.

  • Decarboxylation : Thermal or acidic treatment (e.g., HCl in THF) removes the carboxylic acid moiety, yielding a 2-unsubstituted pyrrole.

For example, refluxing the intermediate in ethylene glycol with potassium hydroxide (2 equiv.) for 4 hours achieves quantitative decarboxylation.

Formylation and Aldol Condensation

The 2-position is functionalized via formylation:

  • Vilsmeier-Haack reaction : Treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0°C introduces a formyl group.

  • Mukaiyama aldol condensation : The formylated pyrrole reacts with 4-methoxy-3-pyrrolin-2-one under silylative conditions (e.g., trimethylsilyl triflate) to extend conjugation.

This step requires precise temperature control (0°C to reflux) and yields 50–60% of the desired product after crystallization from ethyl acetate/hexanes.

Esterification and Final Functionalization

The target compound is obtained by esterifying the carboxylic acid intermediate with benzyl alcohol:

  • Steglich esterification : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) mediate the coupling in dichloromethane.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexanes) isolates the final product in 75–85% purity.

Comparative Analysis of Synthetic Routes

Parameter Five-Step Method Enaminone Route
Total Yield 40–50%60–70% (estimated)
Reaction Time 5–7 days2–3 days
Purification Complexity High (multiple chromatographic steps)Moderate (crystallization)
Scalability Limited by Pd/C costHigh (inexpensive reagents)

The five-step method offers better regiocontrol but suffers from lower yields and higher costs. The enaminone route, while faster, requires optimization for selective substitutions.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 1.22 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 2.63 (t, J = 7.3 Hz, 2H, CH₂CO), 3.60 (s, 3H, COOCH₃), 5.29 (s, 2H, OCH₂Ph).

  • ¹³C NMR : 14.2 (OCH₂CH₃), 36.7 (CH₂CO), 51.6 (COOCH₃), 127.5 (aromatic C).

High-Resolution Mass Spectrometry (HRMS)

  • [M + Na]⁺ : m/z 352.15194 (calculated 352.1521 for C₁₉H₂₃NNaO₄).

Challenges and Optimization Opportunities

  • Decarboxylation Efficiency : Prolonged heating in ethylene glycol risks side reactions; microwave-assisted conditions could reduce time.

  • Formylation Selectivity : Competing reactions at the 3- and 5-positions necessitate low-temperature protocols.

  • Catalyst Recovery : Pd/C reuse in hydrogenolysis remains underexplored but could improve cost-efficiency .

Chemical Reactions Analysis

Benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like thiols or amines replace the benzyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by:

  • Benzyl group
  • Ethoxy-oxopropyl chain
  • Pyrrole ring substituted with methyl groups

The molecular formula is C18H23NO5C_{18}H_{23}NO_5 with a molecular weight of approximately 333.38 g/mol.

Chemistry

Benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions due to its unique functional groups.

Biology

Research indicates that this compound may exhibit biological activity, particularly in enzyme interaction studies. Its structural features allow it to potentially influence biological pathways, making it a candidate for further investigation in biochemical contexts.

Medicine

Ongoing research explores its potential as a pharmaceutical agent. The compound's unique structure suggests it could lead to the development of new therapeutic drugs targeting specific diseases or conditions .

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. This includes applications in polymers and coatings, where its chemical properties can enhance product performance.

Mechanism of Action

The mechanism of action of benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate are best understood through comparison with analogs. Below is a detailed analysis of related compounds, supported by synthesis, properties, and applications.

Structural Analogues and Their Properties

Table 1: Comparative Analysis of Pyrrole Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Characteristics Applications References
This compound C₁₉H₂₃NO₄ 329.39 - 3-Ethoxy-3-oxopropyl
- Benzyl ester
- 3,5-dimethyl
Moderate lipophilicity, hydrolytic stability Pharmaceutical intermediates, imaging probes
Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate C₁₈H₂₁NO₄ 315.36 - 3-Methoxy-3-oxopropyl
- Benzyl ester
- 3,5-dimethyl
Higher polarity, faster ester hydrolysis Industrial/medical applications
Ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate C₁₄H₂₁NO₄ 267.33 - 3-Ethoxy-3-oxopropyl
- Ethyl ester
- 3,5-dimethyl
Lower lipophilicity, cost-effective synthesis Chemical synthesis intermediates
Benzyl 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (1c) C₁₇H₁₈BrNO₂ 348.24 - 3-Bromopropyl
- Benzyl ester
- 3,5-dimethyl
High reactivity (halogenation site) Precursor for cross-coupling in imaging agents
Benzyl 5-(acetoxymethyl)-4-(3-bromopropyl)-3-methyl-1H-pyrrole-2-carboxylate (2c) C₂₀H₂₂BrNO₄ 432.30 - Acetoxymethyl
- 3-Bromopropyl
- Benzyl ester
Multi-functional reactivity Complex molecule synthesis

Functional Group Impact

  • Ethoxy vs. Methoxy : Ethoxy’s bulkiness slows hydrolysis compared to methoxy, favoring prolonged stability in vivo .
  • Benzyl vs. Ethyl Ester : Benzyl esters increase lipophilicity, improving membrane permeability for drug delivery, whereas ethyl esters simplify purification .
  • Bromopropyl vs. Oxopropyl : Bromine’s electronegativity enhances electrophilicity, making brominated derivatives ideal for nucleophilic substitution .

Q & A

Q. What are the standard synthetic routes for benzyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate?

The compound is typically synthesized via multi-step organic reactions, including halogenation, esterification, and condensation. For example, analogous pyrrole derivatives are synthesized by reacting brominated intermediates (e.g., benzyl 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate) with nucleophiles or coupling agents under controlled conditions. Purification often involves silica gel chromatography and recrystallization .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic techniques:

  • 1H/13C NMR : Confirms substituent positions and purity by matching proton/carbon shifts to expected patterns (e.g., methyl groups at δ 2.1–2.5 ppm, ester carbonyls at δ 165–175 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • FT-IR : Identifies functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹) .

Q. What safety precautions are recommended during handling?

While specific toxicity data for this compound is limited, analogous benzyl carboxylates recommend:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Keep in sealed containers, away from ignition sources, in cool, dry conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties or reactivity?

DFT methods (e.g., B3LYP functional) calculate molecular orbitals, electrostatic potentials, and reaction pathways. For pyrrole derivatives, DFT helps predict:

  • Electrophilic substitution sites : Based on Fukui functions and local softness indices .
  • Thermochemical data : Atomization energies and ionization potentials with <3 kcal/mol error .
  • Solvent effects : Polarizable continuum models (PCM) assess stability in different solvents .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR splitting) may arise from:

  • Dynamic processes : Use variable-temperature NMR to detect tautomerism or rotameric equilibria.
  • Impurity analysis : Cross-validate with HPLC or high-resolution MS .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using gauge-invariant atomic orbitals) .

Q. What strategies optimize yield in multi-step syntheses of this compound?

Key approaches include:

  • Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Catalyst selection : For esterification, employ DMAP or PyBOP to enhance coupling efficiency .
  • Temperature control : Maintain low temperatures (<0°C) during halogenation to minimize side reactions .

Q. How can reaction mechanisms for its synthesis be analyzed experimentally?

Mechanistic studies involve:

  • Isotopic labeling : Introduce deuterium at reactive sites (e.g., β-hydrogens) to trace bond cleavage/formation.
  • Kinetic studies : Measure rate constants under varying conditions (e.g., solvent polarity, temperature).
  • Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate and characterize transient species .

Q. How can the compound’s stability under varying conditions (pH, temperature) be assessed?

Stability studies include:

  • Forced degradation : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC.
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds.
  • Light sensitivity : Conduct accelerated aging under UV/visible light and analyze photoproducts .

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